Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Overview
Description
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H8F6O3S2 . It is used in the synthesis of substituted isoxazolines . It is available in white to pale brown crystalline powder or solid form .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate” were not found, related compounds such as Methyl trifluoromethanesulfonate can be prepared in the laboratory by treating dimethyl sulfate with triflic acid .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is 402.332 .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a white to pale brown crystalline powder or solid .Scientific Research Applications
Electrophilic Trifluoromethylation
Trifluoromethanesulfonate: is widely used in electrophilic trifluoromethylation reactions. This process is crucial for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties, such as increasing their lipophilicity or metabolic stability .
Palladium-Catalyzed Reactions
The compound serves as an effective reagent in Palladium (II)-catalyzed trifluoromethylation reactions. These reactions are important for creating carbon-fluorine bonds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity .
Stereoselective Synthesis
It is utilized in the stereoselective preparation of trifluoromethylalkynes . This application is particularly relevant in synthesizing compounds with specific geometric configurations, which is essential for the development of new drugs and materials .
Copper-Catalyzed Trifluoromethylation
This compound is also used in copper-catalyzed trifluoromethylation of aryl boronic acids. The ability to introduce trifluoromethyl groups into aryl compounds has significant implications for medicinal chemistry, as it can improve the efficacy and selectivity of therapeutic agents .
Ionic Liquids
Another application is in electrophilic trifluoromethylation in ionic liquids . Ionic liquids provide a unique solvent environment that can enhance reaction rates and yields, making them an attractive medium for various chemical transformations .
Organic Synthesis
Lastly, the compound finds use in organic synthesis , where it acts as a source of trifluoromethyl groups. This is particularly useful in the synthesis of complex molecules where the introduction of such groups can dramatically influence the molecule’s reactivity and interaction with biological targets .
Safety and Hazards
properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNNSFQMKYGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3SSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380539 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium | |
CAS RN |
129922-33-4 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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